

An In-depth Technical Guide to the Mechanism of Action of DPM-1003

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Compound of Interest

Compound Name: DPM-1003

Cat. No.: B15580676

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Executive Summary

DPM-1003 is a novel, orally bioavailable small molecule being developed by DepYmed, Inc.[1] It functions as a potent and specific allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in the regulation of multiple cell signaling pathways.[2] By targeting a non-catalytic site, **DPM-1003** offers a unique conformational inhibition mechanism.[3] This compound is currently advancing to Phase 1 clinical trials for the treatment of Rett Syndrome and has demonstrated significant preclinical efficacy in models of acute lung injury by modulating neutrophil signaling.[1] This document provides a comprehensive overview of the molecular mechanism, associated signaling pathways, quantitative preclinical data, and the experimental protocols used to elucidate its function.

Core Mechanism of Action

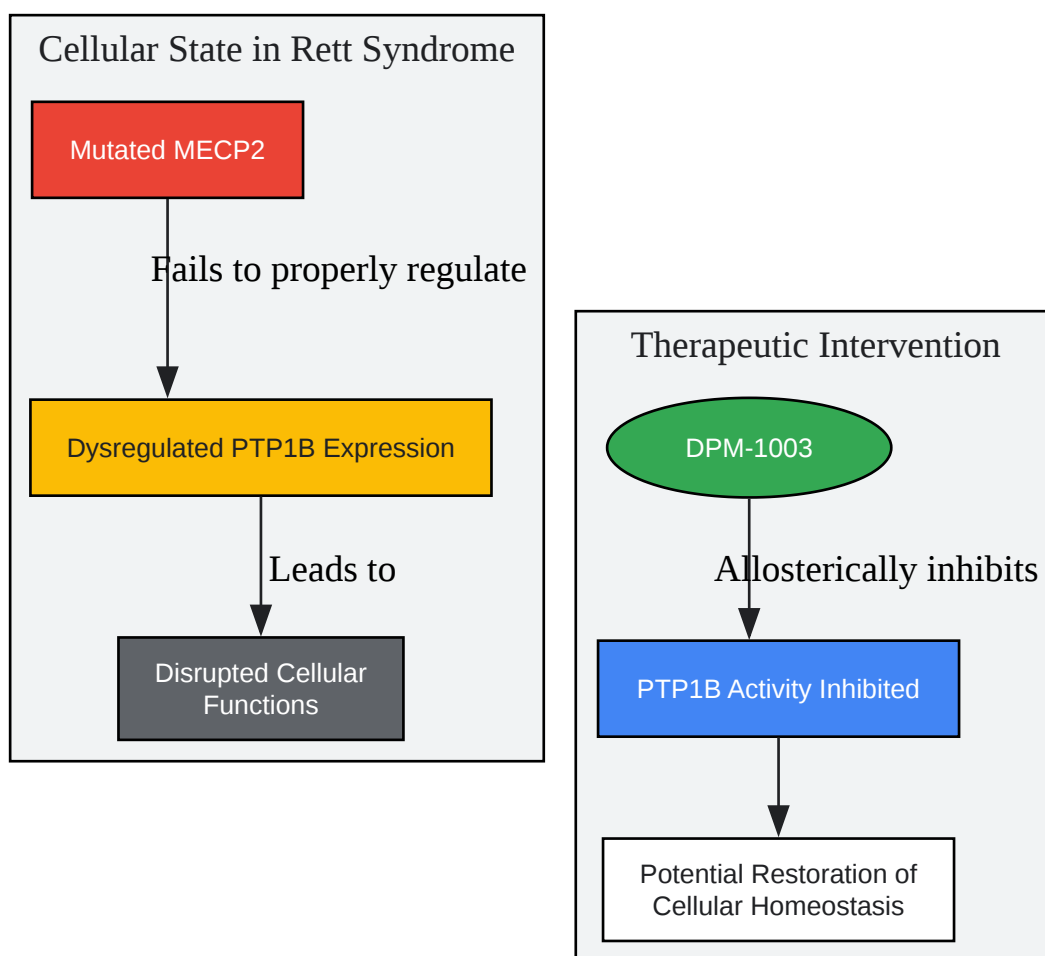
The primary molecular target of **DPM-1003** is Protein Tyrosine Phosphatase 1B (PTP1B). Unlike competitive inhibitors that target the enzyme's active site, **DPM-1003** is a conformational, allosteric inhibitor. It binds to a disordered, non-catalytic segment located at the C-terminus of the PTP1B protein.[3] This binding event induces a conformational change in the enzyme, inhibiting its phosphatase activity and preventing it from dephosphorylating its target substrates. This allosteric approach is a key feature, potentially offering greater specificity and avoiding issues common to active-site inhibitors of phosphatases.

Signaling Pathways Modulated by DPM-1003

DPM-1003 has been shown to impact distinct signaling pathways relevant to different pathological conditions, most notably in Rett Syndrome and inflammatory responses mediated by neutrophils.

Proposed Mechanism in Rett Syndrome

Rett Syndrome is a neurodevelopmental disorder predominantly caused by mutations in the MECP2 gene.[4] The MECP2 protein is a transcriptional regulator that, among its many targets, controls the expression of PTP1B.[1][4] In the disease state, dysfunctional MECP2 leads to dysregulated PTP1B levels, which in turn disrupts critical downstream cellular functions. **DPM-1003** acts by directly inhibiting the overactive PTP1B, thereby aiming to normalize the disrupted signaling pathways and ameliorate disease phenotypes. Preclinical studies in mouse models of Rett Syndrome have shown that **DPM-1003** improves a wide range of disease-related phenotypes.[2]

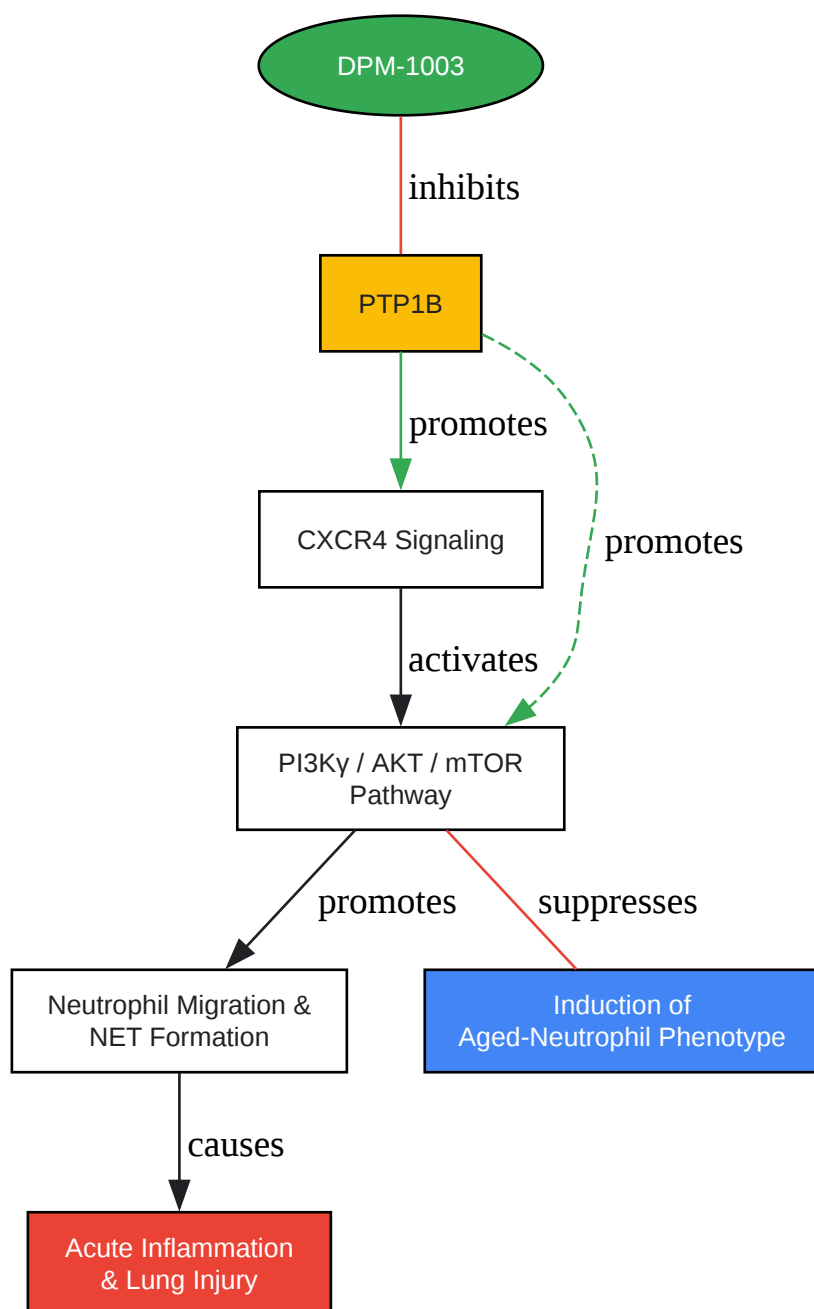


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Caption: Proposed mechanism of **DPM-1003** in Rett Syndrome.

Mechanism in Neutrophil-Mediated Inflammation

In the context of acute lung injury (ALI), **DPM-1003** modulates neutrophil behavior by targeting the CXCR4 signaling axis.[5] Inhibition of PTP1B by **DPM-1003** leads to the suppression of the PI3Ky/AKT/mTOR signaling cascade downstream of the CXCR4 chemokine receptor.[5][6] This suppression induces a phenotype in neutrophils that resembles cellular aging, characterized by reduced migration to inflammatory sites and decreased formation of neutrophil extracellular traps (NETs).[5] The overall effect is an attenuation of the hyperinflammatory response that drives tissue damage in conditions like ALI and sepsis.[5]



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Caption: DPM-1003 signaling pathway in neutrophil regulation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of **DPM-1003** in models of neutrophil-driven inflammation.

Experiment	Treatment Group	Concentration / Dose	Outcome	Result	Reference
In Vitro Neutrophil Migration	Control (DMSO)	-	Migrated Cells (Normalized)	100%	[5]
DPM-1003	10 µM	Migrated Cells (Normalized)	Significantly Reduced	[5]	
In Vitro AKT Phosphorylation	Control (DMSO)	-	p-AKT / Total AKT Ratio (PMA Stimulated)	Baseline	[5]
DPM-1003	10 µM	p-AKT / Total AKT Ratio (PMA Stimulated)	Suppressed	[5]	
In Vivo Neutrophil Surface Markers	Control (Saline)	-	% of CD62L low / CXCR4 high (Aged Neutrophils)	Baseline	[5]
DPM-1003	10 mg/kg	% of CD62L low / CXCR4 high (Aged Neutrophils)	Significantly Increased*	[5]	

*Note: The publication describes results as statistically significant but does not provide specific percentage values in the main text or figures for **DPM-1003** alone. The data shown are qualitative summaries of the reported effects.

Key Experimental Protocols

The methodologies below are based on the protocols described in the primary research publication by Song, D., et al. in JCI Insight (2022).[5]

In Vitro Neutrophil Migration Assay

- Objective: To assess the effect of **DPM-1003** on neutrophil chemotaxis.
- Apparatus: Transwell inserts (6.5 mm diameter, 3 μ m pore size) were used.
- Cell Preparation: Bone marrow neutrophils were isolated from mice via density gradient centrifugation.
- Protocol:
 - Neutrophils were resuspended in RPMI 1640 medium supplemented with 2% FBS.
 - Cells were pretreated with either **DPM-1003** (10 μ M) or DMSO (vehicle control) for 30 minutes at 37°C.
 - The lower chamber of the Transwell plate was filled with medium containing the chemoattractant CXCL12 (100 ng/mL).
 - A total of 1×10^6 pretreated neutrophils were added to the upper chamber of the Transwell insert.
 - The plate was incubated for 1 hour at 37°C in a 5% CO₂ incubator.
 - Cells that migrated to the lower chamber were collected and counted using a hemocytometer or flow cytometer.
 - Results were normalized to the DMSO control group to determine the percentage of migration inhibition.

Western Blot for AKT Phosphorylation

- Objective: To determine the effect of **DPM-1003** on the activation of the AKT signaling pathway.
- Cell Preparation: Isolated bone marrow neutrophils were used.
- Protocol:

- Neutrophils were pretreated with **DPM-1003** (10 μ M) or DMSO for 30 minutes.
- Cells were then stimulated with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 20 nM for 5 minutes to induce AKT phosphorylation.
- Following stimulation, cells were immediately lysed in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein concentration in the lysates was determined using a BCA assay.
- Equal amounts of protein (typically 20-30 μ g) were separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane was blocked for 1 hour at room temperature in 5% BSA in Tris-buffered saline with Tween 20 (TBST).
- The membrane was incubated overnight at 4°C with primary antibodies specific for phosphorylated AKT (p-AKT, Ser473) and total AKT.
- After washing with TBST, the membrane was incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed to quantify the ratio of p-AKT to total AKT.

Conclusion

DPM-1003 is a promising clinical-stage therapeutic candidate with a well-defined, allosteric mechanism of action against PTP1B. Its ability to modulate key signaling pathways has been demonstrated in distinct, therapeutically relevant contexts. In Rett Syndrome, it offers a mechanism-based approach to counteract the downstream effects of MECP2 mutation by directly targeting dysregulated PTP1B. In inflammatory conditions, it resolves pathological neutrophil activity by suppressing the CXCR4-PI3K/AKT/mTOR axis. The collective preclinical data provide a strong rationale for its ongoing clinical development and highlight its potential as a first-in-class PTP1B inhibitor for a range of human diseases.

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